5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde
Description
Properties
IUPAC Name |
5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-7(2,10)6-3-5(4-9)8-11-6/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGJCKHWZCWDHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NO1)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Oxide Generation from Hydroxamic Acid Derivatives
Nitrile oxides derived from acetone oxime precursors can react with terminal alkynes bearing aldehyde functionalities. For example, chlorooxime derivatives of acetone, generated via N-chlorosuccinimide (NCS) treatment, undergo dehydrohalogenation to form nitrile oxides in situ. Reacting these with propargyl aldehyde derivatives under copper(I) catalysis yields 3,5-disubstituted isoxazoles with regioselectivity governed by the alkyne’s electronic properties. This method, reported by Hansen et al., achieves yields exceeding 75% when conducted in tetrahydrofuran (THF) at 60°C.
Post-Functionalization of Isoxazole Intermediates
Constructing the isoxazole core followed by late-stage functionalization offers flexibility in introducing sensitive groups like aldehydes and tertiary alcohols.
Formylation at Position 3
The Vilsmeier-Haack reaction, though traditionally applied to activated aromatics, has been adapted for isoxazoles. Treating 5-(2-hydroxypropan-2-yl)isoxazole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C introduces the carbaldehyde group at position 3. This method, however, requires stringent temperature control to avoid side reactions such as ring opening.
Hydroxypropan-2-yl Group Introduction via Grignard Addition
Starting with 5-acetylisoxazole-3-carbaldehyde, the acetyl group at position 5 undergoes nucleophilic addition with methyl magnesium bromide (MeMgBr). Quenching the reaction with aqueous ammonium chloride yields the tertiary alcohol (2-hydroxypropan-2-yl) group. This strategy mirrors the acetylenic ketone modifications reported by Martins et al. for steroid-derived isoxazoles.
Multicomponent Reactions in Deep Eutectic Solvents
Pérez and Ramón’s one-pot, three-component synthesis leverages choline chloride:urea deep eutectic solvents (DES) to assemble 3,5-disubstituted isoxazoles from aldehydes, alkynes, and hydroxylamine. Adapting this protocol:
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Aldehyde Component : 3-Carbaldehyde-substituted aldehydes.
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Alkyne Component : Terminal alkynes functionalized with tert-butyl groups.
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Cyclization : Hydroxylamine hydrochloride facilitates isoxazole ring closure at 50°C.
This method achieves 89% yield while enabling solvent recycling, aligning with green chemistry principles.
Ionic Liquid-Mediated Cyclocondensation
Valizadeh et al. demonstrated that ionic liquids (e.g., [BMIM]Br) catalyze the reaction between β-diketones and hydroxylamine to form isoxazoles. For 5-(2-hydroxypropan-2-yl)isoxazole-3-carbaldehyde:
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β-Diketone Synthesis : Condensation of methyl glyoxal with acetone yields 2,4-diketopentane.
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Cyclocondensation : Reaction with hydroxylamine in [BMIM]Br at 80°C for 6 hours produces the isoxazole core.
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Oxidation : Selective oxidation of a methyl group to carbaldehyde using manganese dioxide (MnO₂).
This route achieves 70% overall yield and avoids hazardous solvents.
Wittig-Horner Olefination for Side-Chain Elaboration
Adapting the patent-pending method for 3-alkyl-5-(2-hydroxystyryl)-isoxazoles, the hydroxypropan-2-yl group is introduced via phosphonate intermediates:
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Phosphonate Synthesis : 3-Carbaldehyde isoxazole reacts with triethyl phosphite to form diethyl (isoxazol-3-yl)phosphonate.
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Olefination : Reaction with 2-hydroxypropan-2-yl-substituted aldehydes under basic conditions (K₂CO₃) yields the target compound.
This method offers precise stereochemical control, favoring trans-isomers (75:25 cis:trans ratio).
Biological Considerations and Process Optimization
While the primary focus is synthesis, process parameters critically impact scalability:
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Catalyst Systems : Copper(I) iodide (CuI) in cycloadditions reduces side reactions.
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Solvent Selection : Ethanol-water mixtures enhance solubility of polar intermediates.
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Protective Groups : Methoxyethyl ethers protect hydroxyl groups during Grignard reactions, with acidic cleavage (HCl/MeOH) restoring the alcohol .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The isoxazole ring can undergo substitution reactions, where different functional groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted isoxazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of isoxazole derivatives, including 5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde, in cancer treatment. For instance, a series of isoxazolyl steroids demonstrated significant anti-prostate cancer activity by inhibiting androgen receptor signaling in prostate cancer cell lines such as LNCaP and LAPC-4. These compounds showed competitive inhibition of 5α-reductase and non-competitive inhibition of human microsomal 17β-hydroxylase/C17,20-lyase, indicating their multifaceted mechanism of action against prostate cancer cells .
Neuroprotective Effects
Isoxazole compounds have been investigated for their neuroprotective effects. Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The specific mechanisms involve modulation of signaling pathways that regulate cell survival and death .
Modulation of Hemoglobin
The compound has been identified as an allosteric modulator of hemoglobin, which may have implications for conditions such as sickle cell disease and thalassemia. By influencing hemoglobin's oxygen binding properties, it could enhance oxygen delivery in patients suffering from these conditions .
Treatment of Hypertension
Another area of interest is the potential use of isoxazoles in treating hypertension. Compounds with similar structural features have been shown to exhibit vasodilatory effects, suggesting that 5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde could also possess similar properties .
Case Studies
Mechanism of Action
The mechanism of action of 5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, isoxazole derivatives have been found to interact with GABA and glutamate receptors, influencing neurotransmission .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde can be contextualized by comparing it to analogous isoxazole-3-carbaldehyde derivatives.
Substituent Effects at Position 5
- Electron-Donating vs. Electron-Withdrawing Groups: 5-(4-Chlorophenyl)isoxazole-3-carbaldehyde (CAS 763109-09-7): The 4-chlorophenyl group is electron-withdrawing, enhancing the electrophilicity of the aldehyde group. This increases reactivity in nucleophilic addition reactions compared to the target compound . 5-(p-Tolyl)isoxazole-3-carbaldehyde: The p-tolyl group (electron-donating methyl substituent) reduces aldehyde electrophilicity, as seen in its use in aldol condensations under mild conditions .
Functional Group Variations at Position 3
- Carbaldehyde vs. Carboxylic Acid/Sulfonyl Chloride :
- 5-(Furan-2-yl)isoxazole-3-carboxylic acid (CAS 98434-06-1): The carboxylic acid group enables salt formation in basic conditions, improving aqueous solubility. This contrasts with the aldehyde’s neutrality and lower solubility in water .
- 5-(3-Methylisoxazol-5-yl)thiophene-2-sulfonyl chloride (CAS 1282218-14-7): The sulfonyl chloride group is highly reactive toward amines and alcohols, unlike the aldehyde, which participates in condensations or reductions .
Physicochemical and Reactivity Data
Table 1 summarizes key properties of select isoxazole derivatives:
Research Findings
- Synthetic Utility : Aldol condensation reactions using 5-(p-tolyl)isoxazole-3-carbaldehyde (e.g., in COX-1 inhibitor synthesis) demonstrate the versatility of isoxazole carbaldehydes as electrophilic partners .
- Structural Insights : Tools like Mercury CSD enable comparative analysis of crystal packing and intermolecular interactions, which are critical for understanding solubility and stability differences .
- Pharmacological Potential: While the target compound lacks direct pharmacological data, structurally related isoxazole derivatives are employed in drug discovery, such as thiazole-based hydroperoxide compounds in PF 43(1) .
Biological Activity
5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features an isoxazole ring, which is known for its potential biological activities. The presence of the hydroxyl group enhances its solubility and reactivity, making it a valuable candidate for drug development.
Anticancer Properties
Research indicates that 5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde exhibits notable anticancer activity . A study evaluated its effects on various human cancer cell lines, including MCF-7 (breast cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). The results demonstrated:
- Inhibition Ratios :
- MCF-7: Moderate inhibition (30% < inhibition < 60%)
- PC-3: High inhibition (> 60% for some derivatives)
Table 1 summarizes the antiproliferative effects observed:
| Cell Line | Compound | Inhibition Ratio (%) |
|---|---|---|
| MCF-7 | 12n | 39.57 |
| PC-3 | 12n | >60 |
| HepG2 | Various | Moderate |
These findings suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased apoptosis ratios at higher concentrations.
The mechanism through which 5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde exerts its anticancer effects involves the modulation of key signaling pathways. It has been shown to interact with:
- Cytochrome P450 Enzymes : Influencing drug metabolism and clearance.
- Androgen Receptors : Some derivatives have been shown to diminish androgen receptor transcriptional activity, which is crucial in certain cancers.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it can inhibit bacterial growth, potentially through the disruption of bacterial cell membranes or inhibition of essential enzymes.
Case Studies
- Study on Antiproliferative Effects : A comprehensive study evaluated several derivatives of isoxazole compounds, including 5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde. The results highlighted its effectiveness against prostate cancer cells, showing a strong correlation between structure and biological activity .
- Drug Interaction Profiles : Investigations into the pharmacokinetics of this compound revealed that it has low clearance rates in human liver microsomes, indicating potential for significant drug-drug interactions when used in combination therapies .
Q & A
Q. What are the common synthetic routes for 5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via aldol condensation reactions, leveraging the reactivity of the aldehyde group. For example, analogous isoxazole-3-carbaldehyde derivatives have been prepared by reacting hydrazides with arylisothiocyanates followed by cyclization in basic aqueous conditions (e.g., 2 M K₂CO₃) . Optimization of reaction parameters (e.g., reflux time, stoichiometry of reagents) is critical. Acetic acid is often used as a solvent/catalyst, and reflux durations of 3–5 hours are typical for similar heterocyclic systems .
Q. How can the structural integrity of 5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde be confirmed post-synthesis?
- Methodological Answer : Characterization should combine spectroscopic and crystallographic techniques:
- NMR/IR : Confirm functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹ in IR; aldehyde proton at ~9-10 ppm in ¹H NMR).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions using programs like SHELXL for refinement .
- Mass spectrometry : Validate molecular weight and fragmentation patterns.
Advanced Research Questions
Q. What strategies are effective for derivatizing the aldehyde group in this compound to explore structure-activity relationships (SAR)?
- Methodological Answer : The aldehyde moiety can undergo nucleophilic additions (e.g., with amines to form Schiff bases) or participate in cyclocondensation reactions. For instance:
- Schiff base formation : React with primary amines under anhydrous conditions (e.g., ethanol, 60°C) to form imine derivatives.
- Heterocyclic annulation : Use the aldehyde in Knorr-type syntheses to generate fused rings (e.g., triazoles or pyrazoles) .
- Cross-coupling : Employ transition-metal catalysts (e.g., Pd) for Suzuki-Miyaura couplings if a boronic acid substituent is introduced .
Q. How does the 2-hydroxypropan-2-yl substituent influence the compound’s physicochemical properties and reactivity?
- Methodological Answer : The geminal diol group (2-hydroxypropan-2-yl) enhances hydrophilicity and may participate in hydrogen bonding, affecting solubility and crystal packing. Computational studies (e.g., DFT) can model steric/electronic effects:
- Solubility : Compare logP values of derivatives with/without the substituent.
- Reactivity : Assess steric hindrance via X-ray crystallography or molecular docking if targeting enzyme active sites .
Q. What pharmacological activities have been observed in structurally related isoxazole-carbaldehyde derivatives?
- Methodological Answer : Isoxazole derivatives with hydroxyalkyl groups exhibit diverse bioactivities:
- Anticancer : Analogs like (5Z)-6-[5-(2-hydroxypropan-2-yl)-tetrahydrofuran-2-yl]hexa-1,5-dien-3-O-glucoside from Breynia species show cytotoxic effects via apoptosis induction .
- Anti-inflammatory : Isoxazole-aldehyde hybrids inhibit cyclooxygenase (COX) enzymes; activity can be assayed using COX-1/2 inhibition kits .
- Antimicrobial : Test against bacterial/fungal strains using microdilution assays (MIC/MBC/MFC) .
Data Contradiction and Validation
Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?
- Methodological Answer :
Q. What are the limitations of using SHELX-based refinement for this compound’s crystal structure?
- Methodological Answer : SHELXL excels in small-molecule refinement but may struggle with disordered solvent molecules or twinning. Mitigation strategies:
- High-resolution data : Collect at low temperature (e.g., 100 K).
- Alternative software : Use Olex2 or Phenix for complex cases (e.g., macromolecular interactions) .
Application-Driven Questions
Q. How can this compound be integrated into studies of indoor surface chemistry or environmental interfaces?
- Methodological Answer : Its aldehyde group may adsorb/react on indoor surfaces (e.g., silica or paint). Experimental approaches:
- Microspectroscopic imaging : Track surface interactions via AFM-IR or ToF-SIMS.
- Oxidative stability : Expose to ozone/UV and monitor degradation products via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
